[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime
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Overview
Description
Synthesis Analysis
Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The synthesis of such compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime' involves the conversion of 4-methoxybenzaldehyde to the corresponding oxime, followed by the reaction of the oxime with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "hydroxylamine hydrochloride", "sodium acetate", "[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-methoxybenzaldehyde to 4-methoxybenzaldoxime", "4-methoxybenzaldehyde is dissolved in ethanol and hydroxylamine hydrochloride is added to the solution. The mixture is heated under reflux for several hours. After cooling, the precipitated product is filtered and washed with ethanol to yield 4-methoxybenzaldoxime.", "Step 2: Conversion of 4-methoxybenzaldoxime to 4-methoxybenzaldoxime acetate", "4-methoxybenzaldoxime is dissolved in acetic acid and sodium acetate is added to the solution. The mixture is stirred at room temperature for several hours. After cooling, the precipitated product is filtered and washed with water to yield 4-methoxybenzaldoxime acetate.", "Step 3: Reaction of 4-methoxybenzaldoxime acetate with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile", "4-methoxybenzaldoxime acetate is dissolved in ethanol and [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is added to the solution. The mixture is heated under reflux for several hours. After cooling, the precipitated product is filtered and washed with ethanol to yield '[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone oxime'." ] } | |
CAS No. |
339106-69-3 |
Molecular Formula |
C14H10ClF3N2O2 |
Molecular Weight |
330.69 g/mol |
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-22-10-4-2-8(3-5-10)12(20-21)13-11(15)6-9(7-19-13)14(16,17)18/h2-7,21H,1H3 |
InChI Key |
LXICDQJULNKEHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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